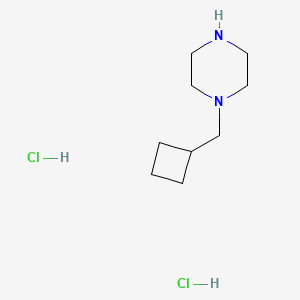
1-(Cyclobutylmethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)piperazine dihydrochloride, commonly referred to as CBMP, is a cyclic amine compound found in a variety of pharmaceuticals, cosmetics, and other products. It is a versatile chemical that has a wide range of applications in the medical and scientific fields. CBMP is used in the synthesis of drugs, as a reagent in chemical reactions, and as a stabilizer for various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Oncological Research and Diagnostic Applications
1-(Cyclobutylmethyl)piperazine dihydrochloride analogues have been investigated for their potential applications in oncology, both as therapeutic agents and diagnostic tools. For instance, certain analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have shown promise due to their ability to target σ receptors, which are involved in cancer cell proliferation and metastasis. Efforts have been made to reduce their lipophilicity to improve their suitability for such applications (Abate et al., 2011).
2. Synthesis and Structural Analysis
Research on the synthesis and structural analysis of piperazine derivatives, including this compound, has been a significant area of study. This includes the development of different methods for synthesizing such compounds and analyzing their molecular structure, as seen in studies involving compounds like opipramol dihydrochloride (Betz et al., 2011).
3. Anticonvulsant Potential
Several 1,4-substituted derivatives of piperazine, including compounds related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These studies have shown promising results, indicating that these compounds could be developed further for potential use in treating seizures (Marona et al., 2004).
4. Role in Drug Metabolism
Research has also explored the role of piperazine derivatives in drug metabolism, particularly focusing on their biotransformation and how they interact with various enzymes in the body. This is crucial for understanding their pharmacokinetics and optimizing their use in therapeutic applications (Caccia, 2007).
5. Potential in Antidepressant and Anxiolytic Drugs
Piperazine derivatives are being studied for their potential in central therapeutic applications, including as ingredients in antidepressant and anxiolytic drugs. This is due to their ability to interact with the monoamine pathway in the brain, which is a key target in treating mental health disorders (Brito et al., 2018).
6. Anticancer and Antituberculosis Research
Synthesis and evaluation of this compound derivatives have shown significant potential in anticancer and antituberculosis studies. This suggests their possible role in developing new therapeutic agents for these diseases (Mallikarjuna et al., 2014).
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTACSHYPWXTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588639 |
Source


|
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877859-57-9 |
Source


|
| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


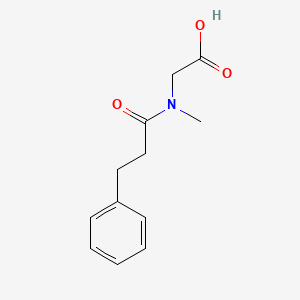
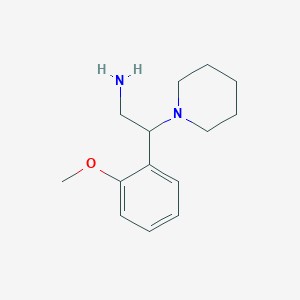
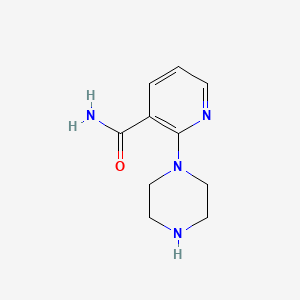
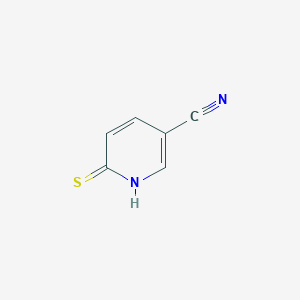

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)





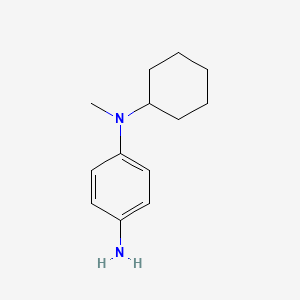
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)